molecular formula C17H15BrN2O3S2 B2360872 ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865246-82-8

ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2360872
CAS No.: 865246-82-8
M. Wt: 439.34
InChI Key: MQXAVISQSMPVSQ-ZPHPHTNESA-N
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Description

ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole core, a thiophene ring, and an ester functional group

Scientific Research Applications

ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 5-bromothiophene-2-carboxylic acid with 2-amino-6-methylbenzothiazole under acidic conditions to form the intermediate. This intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
  • Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate

Uniqueness

ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the bromine atom on the thiophene ring, which can significantly influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S2/c1-3-23-15(21)9-20-11-5-4-10(2)8-13(11)25-17(20)19-16(22)12-6-7-14(18)24-12/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXAVISQSMPVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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